N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
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Description
“N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has been synthesized and studied for its antimicrobial potency against a panel of bacterial and fungal pathogens .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which the given compound belongs, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridin-2-yl group through a methyl bridge . The pyrrolidine ring is a five-membered ring with a nitrogen atom .Future Directions
The future directions for the study of “N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide” could include further investigation of its antimicrobial potency against a wider range of pathogens , as well as exploration of its potential applications in other fields. Further studies could also focus on optimizing its synthesis and improving its safety profile .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity against candida spp, suggesting potential targets within these organisms .
Mode of Action
It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death .
Biochemical Pathways
The compound appears to interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This disruption can lead to alterations in cell membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
It’s suggested that similar compounds could be moderately toxic to humans .
Result of Action
The compound exhibits potent activity against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate Candida spp .
Properties
IUPAC Name |
N-tert-butyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)17-14(19)12-7-9-18(10-12)11-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSSODUOBNOFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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